physicochemical properties of tert-Butyl (6-chloro-3-iodopyridin-2-yl)carbamate
physicochemical properties of tert-Butyl (6-chloro-3-iodopyridin-2-yl)carbamate
An In-depth Technical Guide to the Physicochemical Properties of tert-Butyl (6-chloro-3-iodopyridin-2-yl)carbamate
Introduction: Contextualizing a Key Synthetic Intermediate
In the landscape of modern drug discovery and organic synthesis, halogenated pyridines serve as indispensable building blocks. Their unique electronic properties and versatile reactivity allow for the construction of complex molecular architectures, particularly in the synthesis of pharmacologically active compounds. tert-Butyl (6-chloro-3-iodopyridin-2-yl)carbamate, a trifunctionalized pyridine ring, is a prime example of such an intermediate. The presence of three distinct handles—a chloro group, an iodo group, and a Boc-protected amine—offers chemists a powerful tool for sequential, site-selective modifications through various cross-coupling reactions.
A thorough understanding of this compound's physicochemical properties is not merely academic; it is the foundation upon which robust, scalable, and reproducible synthetic routes are built. For the researcher, scientist, or drug development professional, this knowledge directly informs decisions regarding reaction conditions, solvent selection, purification strategies, and material handling and storage. This guide provides a detailed examination of these core properties, grounded in established analytical techniques and field-proven insights, to empower scientists in their research endeavors.
Chemical Identity and Molecular Structure
Precise identification is the first step in any chemical analysis. The structural features of tert-Butyl (6-chloro-3-iodopyridin-2-yl)carbamate dictate its reactivity and physical behavior. The Boc (tert-butoxycarbonyl) protecting group provides stability under many conditions while allowing for facile deprotection when needed. The chloro and iodo substituents offer distinct sites for transformations like Suzuki, Sonogashira, or Buchwald-Hartwig couplings.
Caption: 2D Structure of tert-Butyl (6-chloro-3-iodopyridin-2-yl)carbamate.
Table 1: Chemical Identification
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | tert-butyl N-(6-chloro-3-iodo-2-pyridinyl)carbamate | N/A |
| CAS Number | 1622407-12-8 | [1][2] |
| Molecular Formula | C₁₀H₁₂ClIN₂O₂ | [1] |
| Molecular Weight | 354.57 g/mol | [1][2] |
| SMILES Code | O=C(OC(C)(C)C)NC1=NC(Cl)=CC=C1I |[1] |
Core Physicochemical Properties
The physical state, solubility, and thermal characteristics of a compound are paramount for its practical application in a laboratory setting. These properties dictate the choice of solvents for reactions and purifications, as well as the appropriate conditions for storage to ensure long-term stability.
Table 2: Summary of Physicochemical Properties
| Property | Value | Significance & Experimental Insight | Source |
|---|---|---|---|
| Physical Form | White to Pale-yellow to Yellow-brown Solid | The solid state simplifies handling, weighing, and storage. Color variation may indicate the presence of impurities, warranting purification (e.g., recrystallization) if a high-purity starting material is required. | |
| Melting Point | Data not available | The melting point is a crucial indicator of purity. A sharp melting range typically signifies high purity, while a broad or depressed range suggests the presence of impurities. This would be determined experimentally using a standard melting point apparatus. | N/A |
| Boiling Point | Data not available | Due to its relatively high molecular weight and polarity, the compound would likely decompose at high temperatures before boiling under atmospheric pressure. Vacuum distillation is generally not a suitable purification method for such compounds. | [1] |
| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, THF). Insoluble in water. | Solubility dictates the choice of reaction media and purification systems. Its insolubility in water is advantageous for workup procedures, allowing for efficient extraction from aqueous layers. This behavior is typical for Boc-protected amines with significant halogen substitution. | Inferred |
| Purity | ≥98% (Commercially available) | High purity is essential for achieving clean reaction profiles and avoiding the introduction of unknown variables into an experiment. For sensitive catalytic reactions, even minor impurities can act as catalyst poisons. | |
Analytical Characterization: A Spectroscopic Profile
Confirming the identity and purity of a starting material is a non-negotiable step in synthesis. A combination of spectroscopic and chromatographic techniques provides a comprehensive fingerprint of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the structure of organic molecules in solution. For tert-Butyl (6-chloro-3-iodopyridin-2-yl)carbamate, ¹H and ¹³C NMR spectra would provide definitive confirmation of its structure.
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¹H NMR: The spectrum would be expected to show a large singlet around 1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group. The pyridine ring protons would appear as two distinct signals in the aromatic region (typically 7.0-8.5 ppm), and a broad singlet for the N-H proton of the carbamate would also be present.
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¹³C NMR: The spectrum would show characteristic signals for the quaternary and methyl carbons of the tert-butyl group (around 80 ppm and 28 ppm, respectively), a carbonyl carbon signal (~150-155 ppm), and distinct signals for the four unique carbons of the substituted pyridine ring.[3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass, and thus the molecular formula, of a compound. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of molecule.
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Expected m/z: The primary ion observed would be the protonated molecule [M+H]⁺ at approximately 355.58 m/z. The characteristic isotopic pattern of the single chlorine atom (³⁵Cl/³⁷Cl in a ~3:1 ratio) would be a key diagnostic feature, showing a signal at [M+H]⁺ and a smaller signal at [M+2+H]⁺.
Chromatographic Methods
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Thin-Layer Chromatography (TLC): TLC is an indispensable, rapid technique for monitoring reaction progress.[3] The polarity of this compound suggests it would have a moderate retention factor (Rf) in a solvent system like ethyl acetate/hexanes, allowing for clear separation from less polar starting materials or more polar byproducts. Visualization can be achieved using a UV lamp.[3]
Stability, Storage, and Safety
Proper handling and storage are critical for maintaining the integrity of the reagent and ensuring laboratory safety.
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Storage Conditions: The compound should be stored in a dark place under an inert atmosphere at 2-8°C.[1] Light sensitivity is common for iodine-containing organic molecules, and refrigeration slows potential degradation pathways. The inert atmosphere prevents reaction with atmospheric moisture or oxygen.
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Hazard Identification: This compound is associated with specific GHS hazard statements:
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Personal Protective Equipment (PPE): Due to these hazards, appropriate PPE, including safety glasses, gloves, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[4]
Experimental Protocols & Workflow
The following represents a generalized workflow for the characterization and use of tert-Butyl (6-chloro-3-iodopyridin-2-yl)carbamate, emphasizing the rationale behind each step.
Caption: A typical experimental workflow for the verification and use of a chemical intermediate.
Protocol: Preparation of an NMR Sample for Structural Verification
This protocol ensures the acquisition of a high-quality spectrum for unambiguous structural confirmation.
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Preparation: Ensure all glassware (NMR tube, small vial, pipette) is clean and dry. Moisture can interfere with the N-H signal and obscure parts of the spectrum.
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Weighing: Accurately weigh approximately 5-10 mg of tert-Butyl (6-chloro-3-iodopyridin-2-yl)carbamate into a small, dry vial. This amount provides sufficient concentration for a clear spectrum without causing solubility issues.
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Solvent Addition: Using a clean glass pipette, add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) to the vial. CDCl₃ is a standard, relatively non-polar solvent that is unlikely to react with the compound. TMS serves as the internal standard, providing a reference peak at 0 ppm.
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Dissolution: Gently swirl or vortex the vial until the solid is completely dissolved. A clear, homogenous solution is required for a high-resolution spectrum.
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Transfer: Carefully transfer the solution into a clean NMR tube.
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Analysis: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C spectra according to the instrument's standard operating procedures.
Conclusion
tert-Butyl (6-chloro-3-iodopyridin-2-yl)carbamate is a solid, stable, and highly functionalized synthetic intermediate. Its key physicochemical properties—a defined solid form, predictable solubility in organic solvents, and distinct spectroscopic signatures—make it a reliable and versatile tool for chemical researchers. Adherence to recommended storage and handling procedures is essential for maintaining its purity and ensuring operator safety. The data and protocols outlined in this guide provide the foundational knowledge required for the successful application of this compound in complex synthetic endeavors.
References
- The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent.
- MSDS of tert-butyl N-(4-chloro-3-iodopyridin-2-yl)carbamate. ChemMate.
- MDPI. tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate.
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PubChem. (6-Chloro-pyridin-3-yl)-carbamic acid tert-butyl ester | C10H13ClN2O2. Available at: [Link]
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PubChem. tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate | C10H12ClIN2O2 | CID 53415320. Available at: [Link]
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Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. Available at: [Link]
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PubChem. tert-butyl N-(6-chloropyridin-2-yl)carbamate | C10H13ClN2O2 | CID 11253185. Available at: [Link]
- Google Patents. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s).
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PubChem. tert-Butyl (5-iodopyridin-2-yl)carbamate | C10H13IN2O2 | CID 17750156. Available at: [Link]
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NIH. Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. Available at: [Link]
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PubChem. (S)-tert-Butyl (1-amino-3-(4-iodophenyl)-1-oxopropan-2-yl)carbamate. Available at: [Link]
